5-(Methylsulfonyl)benzo[d]isoxazol-3-amine
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Overview
Description
5-(Methylsulfonyl)benzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)benzo[d]isoxazol-3-amine typically involves the formation of the isoxazole ring through cyclization reactions. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions, which yields ester-functionalized isoxazoles . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be more eco-friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)benzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted isoxazoles .
Scientific Research Applications
5-(Methylsulfonyl)benzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Methylsulfonyl)benzo[d]isoxazol-3-amine include other isoxazole derivatives such as:
Sulfisoxazole: An antibacterial agent.
Valdecoxib: A nonsteroidal anti-inflammatory drug.
Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the methylsulfonyl group and the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H8N2O3S |
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Molecular Weight |
212.23 g/mol |
IUPAC Name |
5-methylsulfonyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2O3S/c1-14(11,12)5-2-3-7-6(4-5)8(9)10-13-7/h2-4H,1H3,(H2,9,10) |
InChI Key |
SJQQDJNRDIGJCY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)ON=C2N |
Origin of Product |
United States |
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